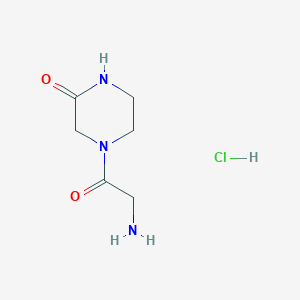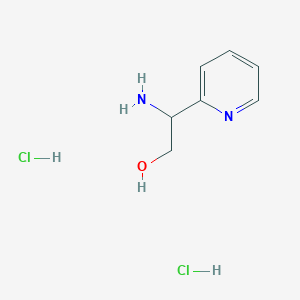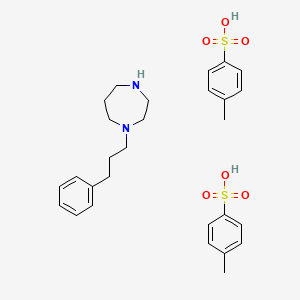
2-氨基-1-(8-氯-2,3-二氢-1,4-苯并二氧杂环-6-基)乙醇
描述
“2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1094248-62-0. It has a molecular weight of 229.66 . The IUPAC name for this compound is 2-amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO3/c11-7-3-6(8(13)5-12)4-9-10(7)15-2-1-14-9/h3-4,8,13H,1-2,5,12H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.科学研究应用
抗菌和抗真菌剂
研究表明,源自 2,3-二氢-1,4-苯并二氧杂环的化合物,如 2-氨基-1-(8-氯-2,3-二氢-1,4-苯并二氧杂环-6-基)乙醇,显示出作为抗菌和抗真菌剂的潜力。Abbasi 等人 (2020) 的一项研究涉及合成具有这种核心结构的各种化合物,显示出显着的抗菌和抗真菌潜力,特别是对特定菌株,具有低溶血活性 (Abbasi 等,2020)。
抗惊厥活性
Arustamyan 等人 (2019) 证明了基于 1-(2,3-二氢-1,4-苯并二氧杂环-6-基)-环戊烷-1-羧酸的氨基酰胺和氨基酯(与本化合物在结构上相似)表现出抗惊厥活性。这表明在神经系统疾病中具有潜在的治疗应用 (Arustamyan 等,2019)。
抗糖尿病剂
Abbasi 等人 (2023) 合成了一系列具有与 2-氨基-1-(8-氯-2,3-二氢-1,4-苯并二氧杂环-6-基)乙醇相似的核心结构的化合物。这些化合物对 α-葡萄糖苷酶显示出从弱到中度的抑制活性,表明作为 2 型糖尿病治疗剂的潜在用途 (Abbasi 等,2023)。
脂氧合酶抑制
Abbasi 等人 (2017) 对 2,3-二氢-1,4-苯并二氧杂环衍生物(如本化合物)的研究发现,它们具有抗菌潜力和对脂氧合酶酶的适度抑制活性。这表明在治疗炎症性疾病中具有潜在的应用 (Abbasi 等,2017)。
治疗性化合物的合成
Bozzo 等人 (2003) 从事合成 3-羟基-2,3-二氢-1,4-苯并二氧杂环-2-甲酰胺及其衍生物,它们是潜在治疗性化合物的先驱。这证明了该化合物在合成新药中的相关性 (Bozzo 等,2003)。
作用机制
Mode of Action
The presence of electron-withdrawing or electron-donating substituents on the o-quinone could favor the cycloaddition of the enamine on one of the other oxo groups of the diene .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion in the body remain unknown .
生化分析
Biochemical Properties
2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . For instance, it has been shown to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, the compound can localize to specific compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is critical for its activity. It has been found to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action .
属性
IUPAC Name |
2-amino-1-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c11-7-3-6(8(13)5-12)4-9-10(7)15-2-1-14-9/h3-4,8,13H,1-2,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMCNIOAUBGLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)

![4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1373412.png)
![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)


![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)



![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)

